2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and an epoxyisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the epoxyisoindole core. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)acrylonitrile
- 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- 3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H17FN2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1S,7R)-3-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C22H17FN2O5/c23-12-2-1-3-13(8-12)24-20(26)18-16-6-7-22(30-16)10-25(21(27)19(18)22)14-4-5-15-17(9-14)29-11-28-15/h1-9,16,18-19H,10-11H2,(H,24,26)/t16-,18?,19?,22-/m1/s1 |
InChI Key |
WZFTUHXVMMWYQJ-PZNXAURZSA-N |
Isomeric SMILES |
C1[C@@]23C=C[C@@H](O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F |
Origin of Product |
United States |
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